LIT-001 (free base)

Übersicht

Beschreibung

LIT-001 (free base) is a small-molecule oxytocin receptor agonist and vasopressin receptor mixed agonist and antagonist. It was first described in the literature in 2018. This compound has shown potential as a therapeutic agent in the treatment of social disorders like autism due to its ability to reduce social deficits in animal models .

Vorbereitungsmethoden

The synthetic route for LIT-001 (free base) involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Industrial production methods may involve scaling up these synthetic routes while maintaining the purity and yield of the compound .

Analyse Chemischer Reaktionen

LIT-001 (free base) undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

LIT-001 is characterized by its low molecular weight (531.67 g/mol) and specific binding affinity to oxytocin receptors. It operates primarily as an agonist for the oxytocin receptor (OT-R), with an EC50 value of approximately 55 nM, indicating a strong interaction with this receptor pathway . The compound exhibits minimal antagonist effects on V1a and V1b receptors at high concentrations, making it a selective agent for OT-R signaling pathways .

Social Interaction Enhancement

One of the most notable applications of LIT-001 is its ability to improve social interactions in animal models, particularly in studies involving autism spectrum disorders (ASD). Research has demonstrated that LIT-001 significantly increases social interaction time in mouse models of autism, suggesting its potential as a therapeutic agent for social deficits associated with ASD .

Case Study: Autism Spectrum Disorders

- Model Used: Mouse model of autism

- Findings: LIT-001 administration led to enhanced social behaviors and increased ultrasonic vocalizations, indicative of improved social communication .

Cognitive Enhancement

LIT-001 has also shown promise in enhancing cognitive functions. In studies involving neurodevelopmental models of schizophrenia, LIT-001 administration resulted in improved performance in object recognition tasks, suggesting cognitive benefits alongside its pro-social effects .

Case Study: Schizophrenia Model

- Model Used: MAM-treated rats

- Findings: Increased object discrimination and social interaction were observed post-administration of LIT-001, highlighting its potential role in cognitive enhancement .

Pain Management

LIT-001's analgesic properties have been explored in preclinical studies, particularly concerning inflammatory pain. A single intraperitoneal injection of LIT-001 resulted in a long-lasting reduction in hyperalgesia symptoms in rat models, paving the way for its application in pain management strategies .

Case Study: Inflammatory Pain Model

- Model Used: Rat model

- Findings: Significant reduction in pain sensitivity was observed, indicating the compound's potential as a long-lasting analgesic agent .

Comparative Analysis of Biological Effects

| Application Area | Model Used | Key Findings |

|---|---|---|

| Social Interaction | Mouse model of autism | Improved social behaviors and communication |

| Cognitive Enhancement | MAM-treated rats | Enhanced object recognition and discrimination |

| Pain Management | Rat model | Long-lasting reduction in inflammatory pain symptoms |

Wirkmechanismus

LIT-001 (free base) exerts its effects by binding to the oxytocin receptor and activating it. This activation leads to the initiation of intracellular signaling pathways that result in various physiological responses. The compound also acts as an agonist of the vasopressin V2 receptor and an antagonist of the vasopressin V1A receptor at high concentrations. These interactions influence fluid homeostasis and social behavior .

Vergleich Mit ähnlichen Verbindungen

LIT-001 (free base) is similar in structure to other small-molecule oxytocin receptor agonists like TC OT 39 and WAY-267464. it has greater selectivity for the oxytocin receptor over the vasopressin V1A receptor and shows blood-brain barrier permeability, giving it an advantageous drug profile relative to peptide oxytocin receptor agonists like oxytocin .

Similar compounds include:

- TC OT 39

- WAY-267464

These compounds share structural similarities with LIT-001 (free base) but differ in their selectivity and pharmacokinetic properties .

Biologische Aktivität

LIT-001 (free base) is a novel non-peptide agonist of the oxytocin receptor (OT-R), recognized for its potential therapeutic applications in enhancing social interaction and emotional processing. This compound has garnered significant attention due to its unique mechanism of action, which mimics the effects of natural oxytocin, a hormone crucial for social bonding and emotional regulation.

LIT-001 is characterized by its low molecular weight and pyrazolobenzodiazepine structure. It exhibits a high binding affinity for the oxytocin receptor with an EC50 value ranging from 25 nM to 55 nM, indicating its effectiveness in modulating receptor activity . The compound's selectivity profile shows minimal interaction with other receptors, making it a promising candidate for targeted therapies in neurodevelopmental disorders.

Table 1: Binding Affinity and Selectivity of LIT-001

| Parameter | Value |

|---|---|

| EC50 (oxytocin receptor) | 25 - 55 nM |

| Ki (oxytocin receptor) | 226 nM |

| IC50 (V1aR) | 5900 nM |

| % Inhibition at COX(2) | 24.6% at 5 μM |

| % Inhibition at PDE4D2 | 23.1% at 5 μM |

Biological Activity and Case Studies

Recent studies have demonstrated the efficacy of LIT-001 in various animal models, particularly focusing on its pro-social and cognitive-enhancing effects. In a mouse model of autism, administration of LIT-001 resulted in significant improvements in social interactions and reductions in anxiety-like behaviors .

Case Study: Effects on Social Interaction

A notable study involved administering LIT-001 to mice subjected to conditions mimicking autism spectrum disorder (ASD). The results indicated that treated mice exhibited increased social interaction time and enhanced ultrasonic vocalizations, which are indicative of positive social engagement .

Table 2: Behavioral Changes Induced by LIT-001 in Animal Models

| Study Type | Observations | Outcome |

|---|---|---|

| Autism Model (Mice) | Increased social interaction | Significant improvement |

| MAM-treated Rats | Enhanced object recognition | Amelioration of cognitive deficits |

Pharmacological Applications

LIT-001's primary applications lie within pharmacology and neuroscience, particularly in treating conditions characterized by social deficits, such as autism spectrum disorders and social anxiety disorders. The compound's ability to activate the oxytocin receptor without the side effects typically associated with peptide hormones makes it an attractive option for further research .

Mechanistic Insights

The biological activity of LIT-001 is mediated through various intracellular signaling pathways activated upon binding to the oxytocin receptor. This activation leads to downstream effects that influence physiological processes related to social behavior, anxiety responses, and emotional regulation .

Eigenschaften

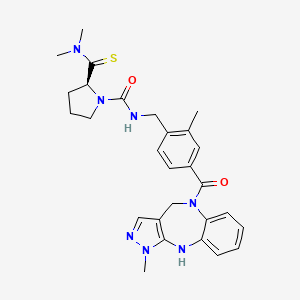

IUPAC Name |

(2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O2S/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPORIRPXVMWSL-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.